N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C32H32N4O7S and its molecular weight is 616.69. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
Scientific research has developed synthesis techniques for compounds with structural similarities, focusing on the creation of novel heterocyclic compounds. For instance, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one has been achieved through reactions involving anthranilamide and isocyanates, showcasing methods to create complex structures potentially relevant to the compound (J. Chern et al., 1988).
Biological Evaluation and Potential Therapeutic Uses
The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents highlight the compound's relevance in oncology research. For example, certain quinazolin-4-one derivatives have demonstrated high growth-inhibitory activity against tumor cells, retaining unique biochemical characteristics such as delayed, non-phase-specific cell-cycle arrest (V. Bavetsias et al., 2002). This suggests that derivatives of the compound may hold potential in cancer treatment through structural modifications.
Additionally, the synthesis and biological evaluation of novel benzothiazole-based triazoloquinazoline derivatives offer insights into their potential as antioxidant and antibacterial agents. Certain derivatives have shown significant activity, suggesting that structural analogs of the compound might be explored for similar pharmacological activities (R. Gadhave, B. Kuchekar, 2020).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(3-methylbutylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O7S/c1-19(2)9-10-33-29(37)16-44-32-35-24-13-28-27(42-18-43-28)12-23(24)31(39)36(32)15-20-3-6-22(7-4-20)30(38)34-14-21-5-8-25-26(11-21)41-17-40-25/h3-8,11-13,19H,9-10,14-18H2,1-2H3,(H,33,37)(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPJNCNBFKCCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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